1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
1-Benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a benzyl group at position 1, a 4-fluorophenyl group at position 4, and a methyl group at position 3. The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a heterocyclic system known for weak acidic properties due to the N–H group in the triazolone ring, which can undergo deprotonation in non-aqueous media .
Triazolone derivatives exhibit diverse biological activities, including antioxidant, antimicrobial, and antitumor effects, depending on their substituents .
Properties
IUPAC Name |
2-benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYUUSWRLJCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction using fluorophenyl boronic acids or fluorophenyl halides.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16FN3O
- Molecular Weight : 285.32 g/mol
- IUPAC Name : 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances lipophilicity and potentially increases bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against various bacterial strains and fungi:
- Mechanism of Action : The triazole ring interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell death.
Case Study : A study conducted by Gümrükçüoğlu et al. (2023) demonstrated that similar triazole compounds exhibited promising activity against Staphylococcus aureus and Candida albicans. The study utilized agar diffusion methods to evaluate antimicrobial efficacy.
| Compound | Activity Type | Tested Organisms | Reference |
|---|---|---|---|
| 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Antimicrobial | S. aureus, C. albicans | Gümrükçüoğlu et al. (2023) |
Anticancer Properties
The compound has been investigated for its anticancer potential due to the structural features that may inhibit cancer cell proliferation:
- Mechanism of Action : It may induce apoptosis through various pathways including intrinsic mitochondrial pathways.
Case Study : In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that derivatives of triazoles can significantly reduce cell viability:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Agricultural Applications
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth:
- Application : They are effective against a range of plant pathogens, making them valuable in crop protection strategies.
Case Study : Research indicates that triazole fungicides can enhance crop yield by controlling diseases caused by fungi such as Fusarium and Botrytis.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group can enhance binding affinity to certain receptors, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
Key Observations :
- Antioxidant Activity: Compounds with electron-donating groups (e.g., diethylamino) exhibit enhanced radical scavenging. The target compound’s fluorophenyl group, being electron-withdrawing, may reduce antioxidant efficacy compared to 4-diethylaminobenzylidenamino derivatives .
- Herbicidal Activity : The chlorofluorophenyl group in carfentrazone-ethyl precursors contributes to herbicidal action, suggesting the target compound’s 4-fluorophenyl group might confer similar bioactivity if functionalized appropriately .
Physicochemical Properties
Acidity (pKa Values)
The pKa values of triazolones are influenced by substituents and solvents:
The target compound’s methyl and fluorophenyl groups likely increase steric hindrance and decrease acidity compared to hydroxy- or nitro-substituted analogues .
Spectroscopic and Computational Data
Experimental and theoretical studies on similar triazolones reveal correlations between substituents and spectral properties:
- NMR Shifts : The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR signals (~-115 ppm for aryl-F) and deshielded ¹H NMR peaks for benzyl protons (δ 4.5–5.5 ppm) .
- DFT Calculations: For 3-methoxy-4-nitrobenzylidenamino derivatives, B3LYP/6-31G(d,p) methods accurately predicted IR vibrational modes (C=O stretch: ~1700 cm⁻¹) .
Biological Activity
1-Benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is . Its structure features a triazole ring substituted with a benzyl group and a fluorophenyl moiety, which may influence its biological activity through electronic and steric effects.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antifungal properties. Studies suggest that the presence of the fluorine atom enhances the antimicrobial efficacy by increasing lipophilicity and altering membrane permeability.
- Antitumor Activity : Some triazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antiproliferative activity.
Table 1: Summary of Biological Activities
The biological activity of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis in pathogens. For instance, they can inhibit the enzyme lanosterol 14α-demethylase in fungi.
- Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often linked to their ability to interfere with DNA synthesis and repair mechanisms.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and survival. For example, it has been suggested that certain triazoles can modulate the PI3K/Akt pathway.
Case Studies
Recent studies have highlighted the potential of triazole derivatives in treating specific diseases:
- Antifungal Activity : A study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard antifungal agents.
- Anticancer Properties : In vitro studies showed that 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
